2-Chloro-3-fluorophenol
Overview
Description
2-Chloro-3-fluorophenol is an organic compound belonging to the phenol family. It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring with a hydroxyl group. The molecular formula of this compound is C6H4ClFO, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 3-fluorophenol, chlorination can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding anilines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are utilized.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
2-Chloro-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways involving halogenated phenols.
Medicine: It serves as an intermediate in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: this compound is utilized in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate various biochemical pathways. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular functions .
Comparison with Similar Compounds
- 3-Chloro-2-fluorophenol
- 4-Chloro-3-fluorophenol
- 2-Chloro-4-fluorophenol
- 2-Fluorophenol
Comparison: 2-Chloro-3-fluorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different selectivity and potency in various applications. For example, the position of the chlorine and fluorine atoms can affect the compound’s ability to interact with enzymes and receptors, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
2-chloro-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENEZQWQPFHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458625 | |
Record name | 2-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863870-86-4 | |
Record name | 2-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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